molecular formula C13H27BrO B047752 13-Bromo-1-tridecanol CAS No. 116754-58-6

13-Bromo-1-tridecanol

Cat. No. B047752
CAS RN: 116754-58-6
M. Wt: 279.26 g/mol
InChI Key: FJBCXJNCEVECEC-UHFFFAOYSA-N
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Description

13-Bromo-1-tridecanol is a chemical compound with the molecular formula C13H27BrO . It has an average mass of 279.257 Da and a monoisotopic mass of 278.124512 Da .


Molecular Structure Analysis

The molecular structure of 13-Bromo-1-tridecanol consists of a long carbon chain (tridecane), with a bromine atom attached to the 13th carbon and a hydroxyl group (-OH) attached to the first carbon .


Physical And Chemical Properties Analysis

13-Bromo-1-tridecanol has a density of 1.1±0.1 g/cm3, a boiling point of 338.0±15.0 °C at 760 mmHg, and a flash point of 128.8±10.1 °C . It has one hydrogen bond acceptor and one hydrogen bond donor . Its molar refractivity is 71.5±0.3 cm3, and it has 12 freely rotating bonds .

Scientific Research Applications

Proteomics Research

13-Bromo-1-tridecanol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify protein properties or to stabilize proteins during analysis .

Material Science

In the field of material science, 13-Bromo-1-tridecanol is harnessed to engineer advanced materials. Its chemical properties allow for the creation of materials with tailored characteristics, such as improved thermal stability, mechanical strength, or optical performance .

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properties

IUPAC Name

13-bromotridecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXJNCEVECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364667
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Bromo-1-tridecanol

CAS RN

116754-58-6
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-Bromo-1-tridecanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the paper for producing 13-bromo-1-tridecanol?

A1: The paper describes a novel method for synthesizing bromoalkanols, including 13-bromo-1-tridecanol, using microwave irradiation []. This method offers several advantages over traditional methods. It achieves high selectivity (90.5%-96.6%) for the desired monobrominated product, meaning fewer unwanted byproducts are formed []. Additionally, the reaction proceeds with good yields (40.9%-78.7%), making it an efficient method for producing these compounds []. The use of microwave irradiation allows for shorter reaction times compared to conventional heating methods []. This method represents a valuable contribution to synthetic chemistry, offering a more efficient and selective route to bromoalkanols like 13-bromo-1-tridecanol.

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